N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-(2-hydroxyethylamino)ethoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-8-6-14-7-9-18-11-13(17)15-10-12-4-2-1-3-5-12/h1-5,14,16H,6-11H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOFVHKPHPZUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Benzylamine with Chloroacetyl Chloride
The foundational step in synthesizing N-benzyl acetamide derivatives involves the acylation of benzylamine or its substituted analogs with chloroacetyl chloride. Patent details a two-stage process:
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Stage A : Reaction of benzylamine with chloroacetyl chloride in a non-polar solvent (e.g., toluene or dichloromethane) at −5°C to 35°C, using sodium carbonate or triethylamine as a base. This yields 2-chloro-N-benzyl acetamide (Vb) with high purity.
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Stage B : Condensation of 2-chloro-N-benzyl acetamide (Vb) with triethanolamine (VI) in dimethyl sulfoxide (DMSO) or toluene at 65–80°C. This step introduces the 2-[(2-hydroxyethyl)amino]ethoxy moiety via nucleophilic substitution, achieving a mole ratio of 1:4.5 (Vb:VI) for optimal yield.
This method avoids side reactions by maintaining strict temperature control and using aprotic polar solvents to stabilize intermediates.
Solvent and Base Optimization
Critical parameters influencing yield and purity include solvent polarity and base selection:
Table 1: Solvent and Base Effects on Acylation and Condensation
DMSO enhances reaction kinetics due to its high polarity, while toluene minimizes byproduct formation in neat conditions. Sodium hydroxide in condensation improves deprotonation efficiency compared to weaker bases.
Alternative Routes via Thiourea Intermediates
Cyclization of N-(Benzyl Carbamothioyl) Derivatives
The PMC study demonstrates a complementary approach using thiourea intermediates for benzoxazine synthesis, adaptable to N-benzyl acetamides. Key steps include:
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Thiourea Formation : Reacting 2-hydroxybenzoic acid derivatives with benzylamine and thiocyanating agents (e.g., Ph₃P(SCN)₂) to form N-(benzyl carbamothioyl)-2-hydroxybenzamides.
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Cyclization : Heating thiourea intermediates in acetic acid or DMSO to form 2-benzylamino-1,3-benzoxazines, which are hydrolyzed to acetamides.
While this route is less direct, it offers modularity for introducing substituents on the benzyl or ethoxy groups.
Table 2: Comparison of Thiourea vs. Acylation Routes
| Parameter | Acylation-Condensation | Thiourea Cyclization |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Total Yield (%) | 72–89 | 62–83 |
| Byproducts | Minimal | Moderate |
| Scalability | High | Moderate |
The acylation-condensation route is superior for industrial-scale production due to fewer steps and higher yields.
Halogenation and Mesylation for Functionalization
Post-Condensation Modifications
Patent further describes halogenation or mesylation of intermediates to enhance reactivity or enable downstream coupling:
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Halogenation : Treating 2-[N,N-bis(2-hydroxyethyl)amino]ethoxy-N-benzyl acetamide (VIIb) with thionyl chloride or PCl₃ at −15°C to 55°C introduces chloro or bromo groups at the hydroxyethyl termini.
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Mesylation : Using methanesulfonyl chloride in dichloromethane with pyridine as a base converts hydroxyl groups to mesylates, facilitating nucleophilic substitutions.
These modifications are critical for tailoring the compound’s pharmacokinetic properties in drug development.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm ensures >98% purity for pharmaceutical-grade material.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-Benzyl-2-[2-[(2-oxoethyl)amino]ethoxy]acetamide.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide can be synthesized through a nucleophilic substitution reaction involving benzylamine and 2-(2-chloroethoxy)ethanol, typically under basic conditions like sodium hydroxide. The resulting compound features a unique structure characterized by its functional groups, which contribute to its chemical reactivity and biological activity.
Chemistry
This compound serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound is investigated for its role as a biochemical probe. It helps in studying cellular processes and interactions at the molecular level. Its hydroxyethyl and aminoethoxy groups enhance its binding affinity to various biological targets, allowing researchers to explore its effects on enzyme activity and receptor modulation.
Medicine
The compound has been explored for its therapeutic potential, particularly in the development of anticonvulsant medications. Studies have shown that derivatives of N-benzyl acetamido compounds exhibit significant protection against seizures induced by maximal electroshock in animal models. For instance, specific stereoisomers demonstrated efficacy comparable to established anticonvulsants like phenobarbital .
Case Studies
- Anticonvulsant Activity : A study evaluated ten derivatives of N-benzyl acetamido compounds for their anticonvulsant properties in mice. The results indicated that certain derivatives provided full protection against seizures at doses comparable to traditional anticonvulsants .
- Drug Development : Research has highlighted the role of this compound as an impurity in the production of Levocetirizine, emphasizing the need to understand its properties to ensure drug safety and efficacy.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyethyl and aminoethoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its hydroxyethylamino-ethoxy-acetamide backbone, which distinguishes it from simpler benzamide or carbamate derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
| Compound Name | Key Functional Groups | Structural Differences vs. Target Compound |
|---|---|---|
| N-Benzyl-2-hydroxybenzamide | Benzyl, hydroxybenzamide | Lacks hydroxyethylamino-ethoxy chain |
| Benzyl (2-hydroxyethyl)carbamate | Carbamate, hydroxyethyl | Replaces acetamide with carbamate |
| N-Benzyl-2-(methylamino)acetamide | Methylamino, acetamide | Simpler amino group (methylamino vs. hydroxyethylamino) |
| N-Benzyl-2-(2-ethoxyacetamido)benzamide | Ethoxyacetamido, benzamide | Ethoxy group integrated into acetamide side chain |
| 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide | Methoxybenzyl, methylamino | Methoxy substituent on aromatic ring |
Key Observations :
- The hydroxyethylamino-ethoxy chain in the target compound likely enhances solubility and hydrogen-bonding interactions compared to analogs with methoxy or methylamino groups .
- Carbamate derivatives (e.g., Benzyl (2-hydroxyethyl)carbamate) exhibit different metabolic stability due to the carbamate group’s susceptibility to hydrolysis .
- Compounds with halogen substituents (e.g., bromophenyl in ) show enzyme inhibition (e.g., anticoagulant activity) but lack the hydroxyethyl group’s hydrophilic character .
Critical Research Needs :
- ED50 determination for target compound in disease models.
- Metabolic stability studies to compare with carbamate and halogenated analogs.
Biological Activity
Overview
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (chemical formula C13H20N2O3) is a compound that has garnered attention for its potential biological activities. Its structural components, including a benzyl group and hydroxyethyl group, suggest diverse interactions with biological targets. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticonvulsant Activity
Research indicates that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, studies have shown that certain N-benzyl derivatives demonstrate efficacy in preventing seizures induced by maximal electroshock (MES) in animal models. The effective dose (ED50) for some derivatives has been reported as low as 8.3 mg/kg in mice, which is competitive with established anticonvulsants like phenytoin (ED50 = 6.5 mg/kg) .
Table 1: Anticonvulsant Activity of N-Benzyl Derivatives
The structure-activity relationship (SAR) studies suggest that specific substitutions at the benzyl and acetamido positions can enhance anticonvulsant activity, indicating that slight modifications can lead to significant changes in pharmacological efficacy .
The mechanism through which this compound exerts its anticonvulsant effects may involve modulation of sodium channels and neurotransmitter systems. Evidence suggests that compounds within this class may promote sodium channel slow inactivation, thereby reducing neuronal excitability . Additionally, the presence of the hydroxyethyl and aminoethoxy groups likely contributes to binding affinity to specific receptors or enzymes involved in seizure pathways.
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various derivatives in rodent models, demonstrating that compounds with polar substituents exhibited superior protective indices compared to traditional treatments. The protective index (PI = TD50/ED50) for one derivative was shown to be significantly higher than that of phenytoin, indicating a favorable safety profile .
- Quality Control in Pharmaceuticals : Research has also focused on this compound as an impurity in Levocetirizine production. Studies aimed at quantifying this compound during drug synthesis highlight its relevance in pharmaceutical manufacturing and regulatory compliance .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, and how are intermediates characterized?
- Synthesis : The compound is synthesized via multi-step reactions, often starting with substituted phenols or glycine derivatives. For example, coupling reactions between benzylamine derivatives and chloro- or bromo-acetamide intermediates are common. Key steps include alkylation of the hydroxyethylamino group and subsequent amide bond formation .
- Characterization : Intermediates and final products are validated using NMR and NMR (δ values for aromatic protons, methylene groups, and acetamide moieties), HRMS (to confirm molecular weight), and HPLC (for purity ≥95%). For instance, NMR signals for the benzyl group typically appear at δ 4.35–4.50 ppm .
Q. How is the biological activity of this compound evaluated in preliminary studies?
- Methods : In vitro assays include antimicrobial testing (MIC against bacterial/fungal strains), enzyme inhibition (e.g., kinase or protease assays), and cytotoxicity (MTT assays on cancer cell lines). For example, derivatives with chloro or methoxy substituents show enhanced activity due to improved lipophilicity .
Q. What analytical techniques are critical for assessing compound stability?
- Stability Studies : Accelerated degradation studies under varied pH, temperature, and light exposure are conducted. Techniques include:
- HPLC : Monitors degradation products (e.g., hydrolysis of the acetamide group).
- Mass Spectrometry : Identifies degradation pathways (e.g., cleavage of the hydroxyethylaminoethoxy chain) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation/contact; solubility in DMSO (>60 µg/mL) necessitates careful waste disposal. Refer to SDS for acute toxicity data (e.g., LD in rodents) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl or hydroxyethyl groups) affect pharmacological selectivity?
- SAR Analysis : Modifying the benzyl group (e.g., adding electron-withdrawing Cl or electron-donating OCH) alters binding to targets like G-protein-coupled receptors. For example, 2-chloro substitution increases affinity by 10-fold compared to unsubstituted analogs . Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets and hydrogen bonds (e.g., acetamide carbonyl with Ser123 residue) .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Optimization Strategies :
- Temperature : Lowering reaction temperature (e.g., 0–5°C) minimizes side reactions during amide coupling.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency (yield increases from 41% to 76% in analogous syntheses) .
- Purification : Gradient elution in flash chromatography (hexane:EtOAc 3:1 to 1:2) resolves closely related impurities .
Q. How can contradictions in reported biological data (e.g., varying IC values) be resolved?
- Resolution Methods :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3).
- Meta-Analysis : Compare datasets accounting for cell line variability (e.g., HEK293 vs. HeLa) or assay formats (fluorescence vs. radiometric) .
Q. What computational approaches are used to predict ADMET properties?
- Tools :
- ADMET Prediction : SwissADME estimates logP (2.1 ± 0.3) and BBB permeability (low), suggesting limited CNS penetration.
- Toxicity : ProTox-II predicts hepatotoxicity (probability score: 0.72) due to metabolic activation of the acetamide group .
Q. How is X-ray crystallography employed to resolve molecular conformation and packing?
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals triclinic crystal systems (space group P1) with intermolecular H-bonds (e.g., N–H···O between acetamide and ethoxy groups) stabilizing the lattice. Torsional angles (e.g., C–N–C–O) confirm planarity of the acetamide moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
